3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid

Catalog No.
S3042869
CAS No.
247217-28-3
M.F
C20H19NO6
M. Wt
369.373
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)penta...

CAS Number

247217-28-3

Product Name

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid

Molecular Formula

C20H19NO6

Molecular Weight

369.373

InChI

InChI=1S/C20H19NO6/c22-18(23)9-12(10-19(24)25)21-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

ZVTDIOCXLUVDEZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CC(=O)O

Solubility

not available
  • Peptide Synthesis: The presence of the Fmoc (Fluorenylmethyloxycarbonyl) group suggests this molecule might be a derivative of a common amino acid used in peptide synthesis. Fmoc is a protecting group often used to selectively modify and link amino acids during the creation of peptides ().
  • Chemical Biology Probes: The molecule's structure could also be relevant to the design of chemical biology probes. These are molecules designed to interact with specific biological targets, such as proteins or enzymes. The Fmoc group could serve as a tag for purification or detection, while the five-carbon chain and carboxylic acid groups could be used to modulate the probe's interaction with the target.

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid is a complex organic compound with the molecular formula C20H19NO6 and a molecular weight of 369.37 g/mol. This compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The structure features a pentanedioic acid backbone, which contributes to its potential biological activity and utility in various

Typical for amino acids and carboxylic acids:

  • Peptide Bond Formation: The amino group can react with carboxylic acid groups to form peptide bonds, making it useful in peptide synthesis.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild acidic conditions, allowing for the release of the amino group for further reactions.
  • Esterification: The carboxylic acid groups can undergo esterification with alcohols, leading to the formation of esters.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid typically involves:

  • Protection of Amino Groups: The amino group is protected using the fluorenylmethoxycarbonyl group.
  • Coupling Reactions: The protected amino acid is coupled with pentanedioic acid derivatives through standard peptide coupling methods, such as using carbodiimides.
  • Deprotection: After the desired product is obtained, the protecting group can be removed to yield the final compound.

These methods emphasize the importance of protecting groups in organic synthesis .

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid has several potential applications:

  • Peptide Synthesis: It serves as an intermediate in synthesizing peptides and proteins.
  • Drug Development: Its structural characteristics make it suitable for developing new pharmaceuticals.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies for labeling biomolecules.

Research into interaction studies involving 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid focuses on its role in protein interactions and enzymatic processes. Understanding how this compound interacts with biological macromolecules can provide insights into its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid. These include:

Compound NameCAS NumberKey Features
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(m-tolyl)propanoic acid352351-64-5Contains an additional aromatic ring
(S)-2,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid201046-59-5Features two fluorenylmethoxycarbonyl groups
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid144701-24-6Hydroxylated derivative

These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid that may contribute to its distinct properties and applications .

XLogP3

2.1

Dates

Modify: 2023-07-24

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